molecular formula C10H18O2S B13305906 1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid

1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13305906
M. Wt: 202.32 g/mol
InChI Key: ZYAJCVNHYAZNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butylsulfanyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of tert-butylsulfanyl chloride with a suitable cyclobutane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butylsulfanyl)-2-methylpropane-1-carboxylic acid
  • 1-(Tert-butylsulfanyl)-2-methylcyclopentane-1-carboxylic acid
  • 1-(Tert-butylsulfanyl)-2-methylcyclohexane-1-carboxylic acid

Uniqueness

1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness allows for specific interactions and reactivity that are not observed in similar compounds with larger or smaller rings.

Properties

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

1-tert-butylsulfanyl-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-7-5-6-10(7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

ZYAJCVNHYAZNNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C(=O)O)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.